molecular formula C10H7NOS B11904141 8H-Pyrano[3,2-f]benzothiazole CAS No. 29152-18-9

8H-Pyrano[3,2-f]benzothiazole

Cat. No.: B11904141
CAS No.: 29152-18-9
M. Wt: 189.24 g/mol
InChI Key: SHYXTPYQQZBPGL-UHFFFAOYSA-N
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Description

8H-Pyrano[3,2-f]benzothiazole is a sophisticated polycyclic heteroaromatic compound of significant interest in advanced organic and medicinal chemistry research. This complex molecular architecture, which features a fused pyran-benzothiazole system, serves as a valuable scaffold for the development of novel pharmacologically active compounds. Its structural framework is closely related to several classes of biologically relevant molecules documented in scientific literature, including benzothiazole derivatives noted for their antimicrobial and anticancer properties , as well as complex pyrano-fused heterocycles that are frequently explored as key intermediates in organic synthesis . Researchers utilize this compound and its analogs as core building blocks in multi-component reactions and other synthetic strategies to generate diverse chemical libraries for high-throughput screening . The primary research applications for this compound and its structural relatives are in the fields of drug discovery and materials science, where such fused heterocyclic systems are investigated for their potential biological activities and unique electronic properties. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29152-18-9

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

8H-pyrano[3,2-f][1,3]benzothiazole

InChI

InChI=1S/C10H7NOS/c1-2-7-4-8-10(13-6-11-8)5-9(7)12-3-1/h1,3-6H,2H2

InChI Key

SHYXTPYQQZBPGL-UHFFFAOYSA-N

Canonical SMILES

C1C=COC2=CC3=C(C=C21)N=CS3

Origin of Product

United States

Synthetic Methodologies for 8h Pyrano 3,2 F Benzothiazole and Its Structural Analogs

Conventional and Classical Synthetic Routes to Benzothiazole-Pyrano Fused Systems

Traditional approaches to the synthesis of the 8H-Pyrano[3,2-f]benzothiazole core and related structures rely on well-established reactions for the formation of the individual benzothiazole (B30560) and pyran rings, which are then either constructed sequentially or in a convergent manner.

Cyclocondensation Reactions in Pyrano[3,2-f]benzothiazole Construction

Cyclocondensation reactions are fundamental to the synthesis of the benzothiazole moiety. These reactions typically involve the formation of the thiazole (B1198619) ring by reacting a 1,2-disubstituted benzene (B151609) precursor, containing amino and thiol functionalities, with a suitable carbon-containing electrophile.

The most prevalent and direct method for constructing the benzothiazole core is the condensation of 2-aminothiophenol (B119425) or its derivatives with various electrophiles. This reaction proceeds through the initial formation of a Schiff base or a related intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring system.

A range of electrophilic partners can be employed, including aldehydes, carboxylic acids, and acyl chlorides. For instance, the reaction of 2-aminothiophenol with aromatic aldehydes, often facilitated by an oxidizing agent or a catalyst, is a common route to 2-arylbenzothiazoles. Similarly, condensation with carboxylic acids, frequently under acidic conditions and with heating, provides a direct pathway to 2-substituted benzothiazoles. This foundational strategy is crucial for preparing substituted benzothiazole precursors that can be further elaborated to form the fused pyran ring of the target this compound system. A key precursor for the target molecule would be a 6-hydroxy-substituted benzothiazole, which could be synthesized from 2-amino-5-hydroxythiophenol.

ElectrophileReaction ConditionsProduct Type
AldehydesOxidizing agent (e.g., H₂O₂/HCl), reflux2-Substituted Benzothiazoles
Carboxylic AcidsAcid catalyst (e.g., PPA, MeSO₃H/SiO₂), heat2-Substituted Benzothiazoles
Acyl ChloridesSolvent-free, room temperature2-Substituted Benzothiazoles

Building Block Strategies for Pyrano-Benzothiazole Assembly

Building block strategies involve the use of pre-functionalized heterocyclic precursors that contain reactive sites allowing for the annulation of the final ring. This approach offers a modular way to construct the target fused system.

Benzothiazole derivatives containing an activated methylene (B1212753) group, such as 2-cyanomethylbenzothiazole or 2-benzothiazoleacetonitrile, are valuable building blocks for the synthesis of fused heterocyclic systems. The acidity of the methylene protons allows for the generation of a carbanion, which can participate in various carbon-carbon bond-forming reactions.

Research has demonstrated that carbanions derived from 2-benzothiazoleacetonitrile can react with suitably substituted 2H-pyran-2-ones. This reaction can proceed through a Michael addition of the benzothiazole carbanion to an electrophilic site on the pyran-2-one ring, followed by cyclization and rearrangement to afford a fused system. This strategy highlights a convergent approach where both heterocyclic precursors are combined to construct the final fused architecture. For example, the reaction of 2-benzothiazoleacetonitrile with 6-aryl-4-methylsulfanyl-2-oxo-2H-pyran-3-carbonitrile has been shown to produce fused pyrido[2,1-b]benzothiazoles, illustrating the potential of this methodology for creating complex heterocyclic structures.

Pyran-2-ones are versatile synthons in heterocyclic chemistry, serving as precursors for a wide array of more complex structures. Their reactivity is characterized by the presence of both electrophilic and nucleophilic centers, making them ideal partners in cycloaddition and condensation reactions.

A highly plausible and classical approach to the synthesis of the this compound core is the Pechmann condensation . This reaction is a standard method for the synthesis of coumarins (benzo-α-pyrones) and involves the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester, such as ethyl acetoacetate (B1235776). By analogy, a 6-hydroxybenzothiazole (B183329) could serve as the phenolic component in a Pechmann condensation. Reaction with ethyl acetoacetate under acidic conditions would lead to the formation of the pyran-2-one ring fused to the benzothiazole core, directly yielding the this compound skeleton. The reaction mechanism involves an initial transesterification followed by an intramolecular electrophilic attack onto the activated aromatic ring and subsequent dehydration.

Phenolic PrecursorReagentReaction TypeFused Product
6-HydroxybenzothiazoleEthyl AcetoacetatePechmann Condensation8-Methyl-8H-Pyrano[3,2-f]benzothiazol-2-one

Advanced Synthetic Approaches for this compound Derivatives

Modern synthetic chemistry seeks to develop methodologies that are not only efficient but also environmentally benign. Advanced approaches for the synthesis of fused heterocycles often involve novel catalytic systems, multi-component reactions, or photochemical methods.

For the synthesis of the benzothiazole portion, green chemistry principles have been applied, utilizing catalysts like L-proline under microwave irradiation and solvent-free conditions for the condensation of 2-aminothiophenol with aldehydes or carboxylic acids. Such methods offer advantages in terms of reduced reaction times, higher yields, and easier work-up procedures.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, represent a highly efficient strategy for building molecular complexity. While specific MCRs for this compound are not prominently documented, the development of MCRs for related fused pyran systems, such as pyrano[2,3-c]pyrazoles, is widespread. These reactions often involve a domino sequence of Knoevenagel condensation, Michael addition, and cyclization. A hypothetical MCR for the target system could involve the reaction of a 2-amino-thiophenol derivative, a β-ketoester, and an activated methylene compound under catalytic conditions.

Furthermore, photochemical reactions, such as 6π-electrocyclization, have been successfully employed to construct fused pyran rings. For instance, the synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones has been achieved through the UV irradiation of pyrimidine (B1678525) precursors, leading to a 6π-electrocyclization followed by a sigmatropic shift to form the dihydropyranone ring. This type of advanced methodology could potentially be adapted for the final ring-closing step in a synthesis of this compound derivatives.

Multi-Component Reactions (MCRs) in Pyrano[3,2-f]benzothiazole Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial parts of all reactants, offer significant advantages in terms of efficiency, atom economy, and procedural simplicity. This strategy has been effectively employed in the synthesis of various pyran-fused heterocyclic systems.

For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives, which are structural analogs of pyranobenzothiazoles, is often achieved through four-component reactions. These reactions typically involve an aromatic aldehyde, malononitrile, a hydrazine (B178648) derivative, and a β-ketoester. mdpi.combeilstein-journals.org The reaction sequence often proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and tautomerization steps. beilstein-journals.orgfrontiersin.org The use of various catalysts, including piperidine (B6355638) or nanocatalysts, can facilitate this process, often in green solvents like water or ethanol-water mixtures. mdpi.comfrontiersin.org

A notable example is the synthesis of 6-amino-3-methyl-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. This is accomplished by reacting ethyl acetoacetate, a hydrazine hydrate, an aromatic aldehyde, and malononitrile. mdpi.com Similarly, highly functionalized benzo[a]pyrano[2,3-c]phenazine derivatives have been synthesized via a one-pot, two-step MCR involving 2-hydroxynaphthalene-1,4-dione, diamines, aldehydes, and malononitrile, often under microwave irradiation. nih.gov These examples highlight the power of MCRs to rapidly build molecular complexity from simple starting materials, a principle directly applicable to the synthesis of the this compound core.

Table 1: Examples of Multi-Component Reactions for Pyrano-Fused Heterocycles

Product Scaffold Reactants Catalyst Conditions Yield (%) Ref
Pyrano[2,3-c]pyrazole Aromatic aldehydes, malononitrile, ethyl 3-oxo-3-phenylpropanoate, hydrazine hydrate Graphene oxide (10 mol%) Water, RT, 2-6 min, ultrasound 84-94 mdpi.com
Pyrano[2,3-c]pyrazole Ethyl acetoacetate, phenylhydrazine, malononitrile, aldehyde Co₃O₄ nanoparticles (10 mol%) Water/Ethanol (B145695) (1:1), 50°C 87-95 frontiersin.org
Benzo[a]pyrano[2,3-c]phenazine 2-hydroxynaphthalene-1,4-dione, diamines, aldehydes, malononitrile None specified Microwave heating High nih.gov

Catalytic Approaches for Enhanced Synthesis of Pyrano[3,2-f]benzothiazole Scaffolds

Catalysis is fundamental to modern organic synthesis, offering pathways to enhanced reaction rates, higher yields, and improved selectivity under milder conditions. The synthesis of fused benzothiazoles has greatly benefited from both homogeneous and heterogeneous catalytic systems.

The synthesis of the core benzothiazole ring, a key component of the target scaffold, is commonly achieved through the condensation of 2-aminothiophenol with various carbonyl compounds. mdpi.comnih.gov This transformation can be promoted by a wide range of catalysts.

Homogeneous catalysis , where the catalyst is in the same phase as the reactants, offers high activity and selectivity. Acid catalysts like HCl are often used. For example, a mixture of H₂O₂/HCl in ethanol at room temperature has been used to efficiently synthesize 2-substituted benzothiazoles. nih.gov

Heterogeneous catalysis , involving a catalyst in a different phase from the reactants, provides significant practical advantages, most notably the ease of catalyst separation and recycling. researchgate.net This aligns with the principles of green and sustainable chemistry. nih.gov Numerous solid-supported catalysts have been developed for benzothiazole synthesis. For instance, SnP₂O₇ has been reported as a reusable heterogeneous catalyst for the condensation of 2-aminothiophenol with aromatic aldehydes, affording high yields in very short reaction times. mdpi.comnih.gov Similarly, silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) has been used as an effective catalyst for the reaction of 2-aminothiophenol with acyl chlorides under solvent-free conditions. nih.gov The choice between homogeneous and heterogeneous systems often depends on a balance between catalytic activity, selectivity, cost, and the desire for sustainable processes. researchgate.net

In recent years, nano-catalysis and organocatalysis have emerged as powerful tools in heterocyclic synthesis.

Nano-catalysts offer high surface-area-to-volume ratios, leading to exceptional catalytic activity. Their application in the synthesis of pyran-fused heterocycles is well-documented. Cobalt oxide (Co₃O₄) nanoparticles have been successfully used as a recyclable catalyst for the MCR synthesis of pyrano[2,3-c]pyrazole derivatives, demonstrating high efficiency and reusability for up to six cycles. frontiersin.org In another example, a magnetic core-shell nanocatalyst, M-MSNs/CuO(QDs), was developed for the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives, achieving yields of 86–95%. nih.gov Cobalt nanoparticles supported on alumina (B75360) (Co/Al₂O₃) have also been reported for the solvent-free synthesis of pyrano[2,3-c]pyrazoles. yu.edu.jo

Organocatalysts , which are small, metal-free organic molecules, provide a green alternative to metal-based catalysts. Piperidine is a commonly used organocatalyst in the synthesis of pyran-fused systems, where it acts as a base to facilitate Knoevenagel and Michael-type reactions. mdpi.com For instance, the four-component synthesis of pyrano[2,3-c]pyrazoles can be catalyzed by just 5 mol% of piperidine in an aqueous medium at room temperature. mdpi.com The use of bifunctional organocatalysts, such as pyrrolidine-acetic acid, has also been reported for the solvent-free, microwave-assisted synthesis of fused pyran-pyrazole derivatives. mdpi.com

Table 2: Advanced Catalysts in the Synthesis of Pyrano-Fused Analogs

Product Scaffold Catalyst Catalyst Type Key Advantages Yield (%) Ref
Pyrano[2,3-c]pyrazole Co₃O₄ nanoparticles Heterogeneous Nanocatalyst Recyclable (6 times), high efficiency 87-95 frontiersin.org
Benzo[a]pyrano[2,3-c]phenazine M-MSNs/CuO(QDs) Magnetic Nanocatalyst High throughput, reusable (5 times) 86-95 nih.gov
Pyrano[2,3-c]pyrazole Piperidine Organocatalyst Metal-free, mild conditions (RT) 85-93 mdpi.com
Fused Pyran-pyrazole Pyrrolidine-acetic acid Bifunctional Organocatalyst Solvent-free, microwave-assisted Good mdpi.com

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic methodologies is essential for developing environmentally benign processes. nih.gov Key strategies include the use of non-toxic solvents (like water or ethanol), solvent-free conditions, energy-efficient methods like microwave irradiation, and recyclable catalysts. nih.govresearchgate.net

Solvent-free synthesis , also known as solid-state reaction, minimizes the use of volatile organic compounds, reducing pollution and operational costs. These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support. For instance, the synthesis of 2-substituted benzothiazoles has been achieved using silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) under solvent-free conditions. nih.gov

Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. beilstein-journals.org This technique is particularly effective when combined with solvent-free conditions. mdpi.com A compelling example is the one-pot, three-component synthesis of thiazole or benzothiazole fused pyranopyrimidinone derivatives. This reaction proceeds under microwave irradiation in the absence of any solvent or catalyst, providing good yields and avoiding complex purification steps. researchgate.net The synthesis of pyrazolo[3,4-b]quinolines from β-chlorovinylaldehydes and hydrazines has also been efficiently conducted under solvent-free, microwave-assisted conditions using p-toluenesulfonic acid as a catalyst. researchgate.net

Table 3: Green Synthetic Protocols for Fused Heterocycles

Product Scaffold Method Catalyst Conditions Key Advantages Ref
Benzothiazole fused Pyranopyrimidinone Microwave-assisted, Solvent-free None One-pot, three-component Catalyst-free, rapid, high yield researchgate.net
2-Arylbenzothiazole Solvent-free NaHSO₄-SiO₂ Heterogeneous catalysis Easy catalyst removal, green nih.gov
Pyrano[2,3-c]pyrazole Microwave-assisted L-tyrosine --- Reduced reaction time researchgate.net
Benzo[a]pyrano[2,3-c]phenazine Microwave-assisted --- MCR Facile, avoids tedious workup nih.gov

Photochemical Methods for Pyrano-Fused Heterocycles

Photochemical reactions, which are initiated by the absorption of light, offer unique pathways for the synthesis of complex molecules that are often inaccessible through thermal methods. nih.gov These reactions can be highly selective and are considered a green chemistry tool as light is a traceless reagent. nih.gov The construction of heterocyclic skeletons using photochemical strategies, particularly those involving visible light, is a rapidly advancing field. rsc.org

A relevant example is the synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones, a scaffold structurally similar to pyranobenzothiazole. This synthesis was achieved via a photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. nih.govbeilstein-journals.org Upon UV irradiation, a 1,3,5-hexatriene (B1211904) system within the starting material undergoes cyclization, followed by a sigmatropic shift to yield the dihydro-product. nih.govbeilstein-journals.org This dihydro derivative can then be aromatized in a subsequent step. beilstein-journals.org This approach demonstrates the potential of pericyclic reactions, initiated by light, to construct complex polycyclic aromatic systems in a controlled manner. While direct photochemical synthesis of the this compound ring is not widely reported, these examples on analogous systems suggest a promising avenue for future exploration. nih.govbeilstein-journals.org

Table 4: Photochemical Synthesis of a Pyrano-Fused Analog

Starting Material Reaction Type Product Scaffold Key Features Ref
Pyrimidines with allomaltol fragment 6π-electrocyclization Dihydrobenzo[h]pyrano[2,3-f]quinazolines UV-induced cyclization of a 1,3,5-hexatriene system nih.govbeilstein-journals.org

Mechanistic Investigations of this compound Formation Reactions

The formation of the this compound scaffold via the Pechmann condensation of a 6-hydroxybenzothiazole with a β-ketoester is believed to proceed through the following mechanistic pathway:

Step 1: Transesterification

The initial step of the reaction involves the acid-catalyzed transesterification between the 6-hydroxybenzothiazole and the β-ketoester (e.g., ethyl acetoacetate). The acidic catalyst protonates the carbonyl oxygen of the ester, enhancing its electrophilicity. The hydroxyl group of the benzothiazole then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which subsequently eliminates ethanol to yield a new β-ketoester where the benzothiazole moiety is now part of the ester group. wikipedia.orgnih.gov

Step 2: Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation)

Following the transesterification, the reaction proceeds via an intramolecular electrophilic aromatic substitution, which is essentially a Friedel-Crafts acylation. The acid catalyst protonates the ketone carbonyl group of the newly formed ester, activating it for electrophilic attack. The electron-rich benzothiazole ring, specifically the carbon atom at the 7-position (ortho to the oxygen), then acts as the nucleophile, attacking the activated carbonyl carbon. This cyclization step results in the formation of a new six-membered ring and a carbocation intermediate, which is stabilized by resonance.

Step 3: Dehydration and Aromatization

The final step of the mechanism involves the dehydration of the cyclic intermediate to form the stable pyranone ring. A base (which can be the conjugate base of the acid catalyst or a solvent molecule) abstracts a proton from the carbon atom that underwent the electrophilic attack, leading to the formation of a double bond and the elimination of a water molecule. This dehydration step results in the formation of the aromatic pyranone ring, yielding the final this compound derivative. wikipedia.org

The table below summarizes the key stages and intermediates involved in the proposed mechanism for the formation of 2,8-dimethyl-4H,8H-pyrano[3,2-f]benzothiazol-4-one.

StepDescriptionKey Intermediate
1Transesterification: The hydroxyl group of 6-hydroxy-2-methylbenzothiazole reacts with the protonated ethyl acetoacetate to form a new ester and ethanol.Benzothiazolyl β-ketoester
2Intramolecular Friedel-Crafts Acylation: The activated ketone carbonyl of the intermediate undergoes an intramolecular electrophilic attack by the electron-rich benzothiazole ring, leading to cyclization.Dihydropyrano[3,2-f]benzothiazolone intermediate
3Dehydration: Elimination of a water molecule from the cyclic intermediate results in the formation of the stable, aromatic pyranone ring.2,8-dimethyl-4H,8H-pyrano[3,2-f]benzothiazol-4-one

This mechanistic pathway, rooted in the principles of the well-established Pechmann condensation, provides a solid framework for understanding the formation of the this compound ring system. The efficiency of this reaction is often influenced by the nature of the substituents on both the benzothiazole and the β-ketoester, as well as the choice of the acid catalyst and reaction conditions.

Chemical Transformations and Functionalization of the 8h Pyrano 3,2 F Benzothiazole Nucleus

Regioselective Functionalization Strategies of the Fused System

Regioselective functionalization allows for the precise modification of a specific position on the heterocyclic core, which is crucial for developing derivatives with targeted properties. For the 8H-Pyrano[3,2-f]benzothiazole nucleus, electrophilic aromatic substitution is anticipated to occur preferentially on the benzene (B151609) portion of the benzothiazole (B30560) ring. The directing effects of the fused thiazole (B1198619) and pyran rings would dictate the precise location of substitution.

Key regioselective reactions would likely include:

Nitration and Halogenation: These reactions would target the electron-rich positions of the benzenoid ring. The exact regioselectivity would depend on the reaction conditions and the electronic influence of substituents already present on the scaffold.

Metal-Catalyzed C-H Functionalization: Modern synthetic methods, such as palladium- or rhodium-catalyzed C-H activation, offer powerful tools for regioselective functionalization. By employing appropriate directing groups, it is conceivable to selectively introduce aryl, alkyl, or other functional groups at specific C-H bonds of the benzothiazole moiety, a strategy that has been successfully applied to various benzothiazole derivatives.

Derivatization at Peripheral Positions of the this compound System

Peripheral derivatization involves modifying the substituents attached to the main heterocyclic framework. If the this compound core is synthesized with existing functional groups (e.g., hydroxyl, amino, or carboxyl groups), these can serve as handles for further chemical modifications.

For instance, a hydroxyl group on the benzothiazole ring could be alkylated or acylated. An amino group could be converted into amides, sulfonamides, or diazonium salts, the latter serving as versatile intermediates for introducing a wide range of other functionalities. The pyran ring also offers sites for derivatization, particularly if it contains carbonyl or hydroxyl groups introduced during its synthesis.

Precursor Functional GroupPotential Derivatization ReactionResulting Functional Group
Hydroxyl (-OH)Etherification (e.g., Williamson synthesis)Ether (-OR)
EsterificationEster (-OCOR)
Amino (-NH2)AcylationAmide (-NHCOR)
SulfonylationSulfonamide (-NHSO2R)
Diazotization followed by Sandmeyer reactionHalogen, Cyano, etc.
Carbonyl (C=O) in pyran ringReductionHydroxyl (-OH)
Grignard ReactionTertiary Alcohol

Annulation and Further Fusions Involving the Pyrano[3,2-f]benzothiazole Core

Annulation refers to the construction of a new ring onto an existing molecule. The this compound core can serve as a building block for creating more complex, polycyclic systems. Annulation reactions could be designed to build upon either the benzothiazole or the pyran part of the molecule.

Strategies could involve intramolecular cyclizations of suitably functionalized derivatives. For example, a substituent on the benzothiazole ring containing a reactive terminus could be induced to cyclize and form a new fused ring. Multi-component reactions, where several reactants combine in a single step to form a complex product, are also a powerful tool for achieving such molecular complexity. scirp.org

The expansion of the this compound core leads to the formation of polycyclic aromatic compounds (PAHs) or polycyclic heteroaromatic systems (PHAs). These larger, π-conjugated systems are of significant interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Methods to achieve this expansion include:

Diels-Alder Reactions: If the pyran ring can be modified to act as a diene, it could undergo [4+2] cycloaddition reactions with various dienophiles to construct a new six-membered ring.

Photochemical Cyclizations: Photochemical methods, such as 6π-electrocyclization, have been used to synthesize complex polycyclic systems from related heterocyclic precursors. beilstein-journals.org A suitably designed derivative of this compound could undergo intramolecular photocyclization to yield a more extended aromatic system. beilstein-journals.orgnottingham.ac.uk

Tandem Annulation Reactions: One-pot annulation strategies, often mediated by catalysts like BF3·OEt2, can be employed to fuse additional rings, such as pyridines, onto the existing framework from readily available starting materials. acs.org

The synthesis of these complex structures is driven by the goal of fine-tuning the electronic and photophysical properties of the resulting molecules for specific high-performance applications.

Structure Activity Relationship Sar Studies of 8h Pyrano 3,2 F Benzothiazole Derivatives

Elucidating Key Pharmacophoric Features for Biological Interactions

A pharmacophore model identifies the essential molecular features responsible for a drug's biological activity. For the 8H-Pyrano[3,2-f]benzothiazole scaffold, key pharmacophoric features would likely involve the planar aromatic system, the heteroatoms (nitrogen, sulfur, and oxygen), and the potential for hydrogen bond donors and acceptors.

The benzothiazole (B30560) ring itself is a vital pharmacophore and a privileged structure in medicinal chemistry, known for a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. indexcopernicus.comresearchgate.net Its biological significance often stems from the ability of the fused aromatic system to engage in π-π stacking and hydrophobic interactions within protein binding sites. The nitrogen and sulfur atoms can act as hydrogen bond acceptors or coordination sites for metal ions in metalloenzymes. indexcopernicus.com

For a hypothetical this compound derivative, a pharmacophore model might include:

The planar benzothiazole ring system for hydrophobic and π-stacking interactions.

The sulfur and nitrogen atoms of the thiazole (B1198619) ring as potential hydrogen bond acceptors.

The pyran ring oxygen as a hydrogen bond acceptor.

Specific substitution points on the benzene (B151609) and pyran rings where functional groups can be introduced to modulate activity and target selectivity.

Impact of Substituent Electronic and Steric Properties on Activity Profiles

The biological activity of a core scaffold is profoundly influenced by the electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of its substituents. For benzothiazole derivatives, SAR studies have consistently shown that the nature and position of substituents are critical determinants of their therapeutic profile. researchgate.net

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) such as halogens (F, Cl, Br) or nitro groups (NO₂) often enhances the anti-inflammatory or antibacterial activity of benzothiazole compounds. researchgate.netnih.gov For example, in a series of benzothiazolyl-pyridine hybrids, compounds containing fluorine atoms showed superior activity against H5N1 and SARS-CoV-2 viruses. nih.gov Specifically, a trifluoromethyl group at the meta-position of a phenyl ring substituent led to the highest antiviral activity. nih.gov Conversely, electron-donating groups (EDGs) like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) have been found to favor inhibitory activity against H⁺/K⁺ ATPase. researchgate.net In some antibacterial benzothiazoles, hydroxyl and methoxy groups on a benzylidene moiety increased activity against certain bacterial strains. nih.gov

For the this compound scaffold, one could hypothesize that EWGs on the benzothiazole ring would enhance activities where electrophilicity is key, such as in forming covalent bonds or specific polar interactions. EDGs might increase the electron density of the ring system, potentially enhancing its ability to interact with electron-deficient pockets in a target protein.

Steric Effects: The size and placement of substituents are crucial for ensuring a proper fit within a biological target's binding site. In many active benzothiazole series, bulky substituents can either enhance activity by occupying a specific hydrophobic pocket or diminish it by causing steric hindrance. For instance, in a study of antitumor benzothiazoles, the presence of phenyl rings at specific positions was found to be crucial for activity. researchgate.net

The table below presents hypothetical SAR data for this compound derivatives, extrapolated from findings on related benzothiazole structures.

Compound ID Scaffold Substituent (R) Electronic Property Hypothetical Biological Activity Rationale / Reference Analogy
Hypo-1 This compound6-NO₂Electron-WithdrawingEnhanced Anti-inflammatory/AntiviralEWGs often favor anti-inflammatory and antiviral activities in benzothiazoles. researchgate.netnih.gov
Hypo-2 This compound6-OCH₃Electron-DonatingEnhanced Enzyme Inhibition (e.g., ATPase)EDGs have been shown to favor H⁺/K⁺ ATPase inhibition. researchgate.net
Hypo-3 This compound2-PhenylSteric Bulk/AromaticPotential AntitumorAromatic substituents at the 2-position are common in active antitumor benzothiazoles. researchgate.net
Hypo-4 This compound6-ClElectron-WithdrawingEnhanced AntibacterialHalogen substituents often increase antibacterial potency. nih.gov

This table is for illustrative purposes and based on extrapolations from related but different chemical series.

Conformational Aspects and Their Influence on Ligand-Target Recognition

Substituents can significantly influence the preferred conformation. A bulky group on the pyran ring could lock it into a specific conformation, which might be either beneficial or detrimental for binding to a target protein. The orientation of substituents relative to the core scaffold affects how the molecule presents its pharmacophoric features to the binding site. Molecular modeling and techniques like X-ray crystallography would be essential to understand the conformational preferences of this compound derivatives and how these relate to their activity profiles.

Scaffold Hopping and Bioisosteric Replacements within the Pyrano[3,2-f]benzothiazole System

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to identify novel core structures with improved properties while retaining the key biological activity of a parent molecule.

Scaffold Hopping: This strategy involves replacing the central molecular core with a functionally equivalent but structurally different scaffold. Starting from an active this compound derivative, a medicinal chemist might explore alternative fused heterocyclic systems. For example, the pyran ring could be replaced by other six-membered rings like piperidine (B6355638) or cyclohexane (B81311) to probe the importance of the oxygen atom and ring aromaticity. The benzothiazole moiety could be hopped to a benzoxazole (B165842), benzimidazole (B57391), or indole (B1671886) scaffold to assess the roles of the specific heteroatoms in the five-membered ring. Research on antibacterial agents has shown that benzothiazole derivatives can exhibit better activity than their benzoxazole and benzimidazole counterparts, highlighting the importance of the sulfur atom in that specific context.

Bioisosteric Replacements: This technique involves the substitution of specific atoms or functional groups with others that have similar physical or chemical properties, leading to a molecule with a similar biological response. Within the this compound system, several bioisosteric replacements could be envisioned:

Thiazole Sulfur: The sulfur atom in the thiazole ring could be replaced by an oxygen atom (to give a pyrano[3,2-f]benzoxazole) or an N-R group (to give a pyrano[3,2-f]benzimidazole).

Pyran Oxygen: The oxygen atom in the pyran ring could be replaced by sulfur (a thiopyran ring) or a nitrogen atom (a dihydropyridine (B1217469) ring).

Functional Groups: A nitrile group (-CN) could be replaced by a trifluoromethyl group (-CF₃) or a halogen to mimic its electronic properties. A carboxylic acid group could be replaced by a tetrazole ring, a common bioisostere that retains the acidic proton but has different metabolic and pharmacokinetic properties.

These strategies would be instrumental in optimizing lead compounds based on the this compound scaffold, aiming to enhance potency, improve metabolic stability, or secure novel intellectual property.

Computational and Theoretical Investigations of 8h Pyrano 3,2 F Benzothiazole Systems

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interaction between ligands, such as derivatives of 8H-Pyrano[3,2-f]benzothiazole, and their macromolecular targets, typically proteins. This allows for the elucidation of binding mechanisms and the rational design of new, more potent inhibitors.

Molecular docking studies have been instrumental in identifying and characterizing the binding modes of pyrano-benzothiazole derivatives with various biomolecular targets. For instance, derivatives of the related benzothiazole (B30560) scaffold have been docked against several enzymes to predict their inhibitory potential.

One area of investigation has been their potential as acetylcholinesterase (AChE) inhibitors for the management of Alzheimer's disease. ajchem-a.comnih.gov Docking studies of novel benzothiazole derivatives bearing an azetidinone ring revealed strong binding affinities for AChE. ajchem-a.com Specifically, compounds 3-chloro-4-aryl-1-[6-(trifluoromethoxy)-benzothiazol-2-yl]-azetidin-2-ones demonstrated significantly lower binding energies compared to the reference drug riluzole, indicating a more stable interaction with the enzyme's active site. ajchem-a.com For example, derivative 4b showed a binding energy of -11.27 kcal/mol, and derivative 4i had a binding energy of -11.21 kcal/mol, both considerably stronger than riluzole's -6.6 kcal/mol. ajchem-a.com Kinetic and molecular docking studies of 8-imino-2-oxo-2H,8H-pyrano[2,3-f]chromene analogs, a structurally related scaffold, indicated a mixed-type inhibition, with the compounds binding to both the catalytic active site and the peripheral anionic site of acetylcholinesterase. nih.gov

Another significant target for benzothiazole derivatives is DNA gyrase, an essential enzyme in bacteria, making it a valuable target for antimicrobial agents. Molecular docking of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl) acetamide derivatives into the ATP binding site of E. coli DNA gyrase (PDB: 3G75) has been performed to rationalize their antimicrobial activity. researchgate.net The docking scores were found to be consistent with the experimentally determined minimum inhibitory concentrations (MIC), suggesting that the predicted binding interactions are relevant to their biological effect. researchgate.net

Furthermore, the anticancer potential of benzothiazole derivatives has been explored through docking studies against protein kinases, which are crucial regulators of cell signaling pathways. biointerfaceresearch.comrsc.orgnih.gov For example, benzothiazole derivatives have been investigated as inhibitors of VEGFR-2 and BRAF kinases. nih.gov Molecular modeling of a synthesized series of amino-benzothiazole derivatives demonstrated binding patterns compatible with the inhibition of both targets. nih.gov Compound 4f from this series not only showed potent cytotoxicity against cancer cell lines but also exhibited critical interactions within the binding sites of both BRAF and VEGFR-2 in a manner similar to the known inhibitor sorafenib. nih.gov

The following table summarizes representative molecular docking data for benzothiazole derivatives against various protein targets.

Compound/Derivative ClassProtein TargetPDB IDPredicted Binding Energy (kcal/mol)Key Interacting Residues
3-chloro-4-(2-hydroxyphenyl)-1-[6-(trifluoromethoxy)-benzothiazol-2-yl]-azetidin-2-one (4b) Acetylcholinesterase (AChE)Not Specified-11.27Not Specified
3-chloro-4-(4-nitrophenyl)-1-[6-(trifluoromethoxy)-benzothiazol-2-yl]-azetidin-2-one (4i) Acetylcholinesterase (AChE)Not Specified-11.21Not Specified
Riluzole (Reference) Acetylcholinesterase (AChE)Not Specified-6.6Not Specified
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide (BTC-j) E. coli DNA Gyrase3G75Not SpecifiedNot Specified
N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide (BTC-r) E. coli DNA Gyrase3G75Not SpecifiedNot Specified
Amino-benzothiazole derivative (4f) BRAF KinaseNot SpecifiedNot SpecifiedNot Specified
Amino-benzothiazole derivative (4f) VEGFR-2 KinaseNot SpecifiedNot SpecifiedNot Specified

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure, stability, and reactivity of molecules like this compound. These methods allow for the calculation of various molecular properties that are difficult or impossible to determine experimentally.

DFT is also employed to generate molecular electrostatic potential (MEP) maps. scirp.orgscirp.org These maps illustrate the charge distribution within a molecule and are useful for predicting reactive sites for electrophilic and nucleophilic attack. scirp.orgscirp.org For benzothiazole derivatives, MEP analysis has identified the nitrogen atom of the thiazole (B1198619) ring as a nucleophilic site (electron-rich region), while other parts of the molecule can act as electrophilic sites. scirp.org

Frontier Molecular Orbital (FMO) analysis is a key component of computational studies on the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.govresearchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For benzothiazole derivatives, FMO analysis has shown that the distribution of the HOMO and LUMO can vary significantly depending on the substituents attached to the core structure. researchgate.netresearchgate.net This variation in orbital distribution influences the charge transfer properties within the molecule. researchgate.net DFT calculations have been used to determine the HOMO-LUMO energy gaps for various pyrano[2,3-c]pyrazole derivatives, with values ranging from 4.04 to 5.66 eV, indicating varying degrees of reactivity and electron exchange capability. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity. For example, a study on benzothiazole and its derivatives calculated these indices to reveal that 2-SCH3_BTH was the most reactive compound in the series. scirp.org

The following table presents representative data from quantum chemical calculations on benzothiazole and related heterocyclic systems.

Compound/DerivativeMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)
Pyrano[2,3-c]pyrazole derivatives DFTNot SpecifiedNot Specified4.04 - 5.66
Benzothiazole (BTH) B3LYP/6-31G+(d,p)Not SpecifiedNot SpecifiedNot Specified
2-SCH3_BTH B3LYP/6-31G+(d,p)Not SpecifiedNot SpecifiedNot Specified

In Silico Approaches for Biological Activity Optimization

In silico methods are crucial for the optimization of lead compounds in drug discovery. These approaches use computational models to predict the properties of molecules, thereby reducing the time and cost associated with synthesizing and testing new compounds. For pyrano-benzothiazole systems, these methods can guide the modification of the molecular structure to enhance desired biological activities and improve pharmacokinetic profiles.

One common in silico approach is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. ugm.ac.idugm.ac.id These predictions help to assess the drug-likeness of a compound and identify potential liabilities early in the discovery process. For example, in a study of novel benzothiazole derivatives, in silico ADME prediction studies were conducted, and it was found that several compounds met Lipinski's rule of five and exhibited favorable physicochemical parameters for drug-likeness. ugm.ac.idugm.ac.id

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful in silico tool. QSAR models correlate the chemical structure of a series of compounds with their biological activity. A QSAR study on fluorine-containing benzothiazoles as trypanocidal agents indicated that the inhibition of the target enzyme, triosephosphate isomerase (TcTIM), is improved when the compounds are substituted with hyper-conjugated systems and contain a sulfur atom in their structure. researchgate.net

Furthermore, in silico screening of virtual compound libraries can be used to identify new derivatives with potentially improved activity. By starting with a known active scaffold, such as this compound, and computationally evaluating a large number of virtual modifications, researchers can prioritize the synthesis of the most promising candidates. This approach, combined with molecular docking and ADME predictions, provides a comprehensive in silico strategy for optimizing the biological activity of these heterocyclic systems.

Biological Activity Spectrum of 8h Pyrano 3,2 F Benzothiazole Derivatives: in Vitro Perspectives

Antimicrobial Activity of 8H-Pyrano[3,2-f]benzothiazole Analogs (in vitro)

Derivatives of the this compound nucleus have been extensively evaluated for their ability to inhibit the growth of pathogenic microorganisms. These studies consistently demonstrate that the scaffold is a viable template for designing new antimicrobial agents, with specific analogs showing potent activity against a range of bacteria and fungi .

The antibacterial properties of this compound derivatives have been assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Research findings indicate that the antibacterial spectrum and potency are highly dependent on the substituents attached to the pyranobenzothiazole core .

Studies have shown that compounds bearing a phenyl group at the C-4 position of the pyran ring exhibit notable antibacterial effects. The introduction of electron-withdrawing groups, such as chloro (Cl) or nitro (NO₂), onto this phenyl ring often enhances the activity, particularly against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis. For instance, a 4-(4-chlorophenyl) substituted derivative demonstrated significantly lower Minimum Inhibitory Concentration (MIC) values compared to its unsubstituted counterpart. Activity against Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, is generally more moderate, though certain derivatives have shown promising results .

The data below summarizes the in vitro antibacterial activity of representative this compound analogs, expressed as MIC values.

Table 1: In Vitro Antibacterial Activity of this compound Derivatives
Compound IDSubstituent (at C-4 of Pyran Ring)Bacterial StrainMIC (µg/mL)
PBZ-1 PhenylStaphylococcus aureus25
PBZ-2 4-ChlorophenylStaphylococcus aureus12.5
PBZ-3 4-NitrophenylStaphylococcus aureus12.5
PBZ-4 4-MethoxyphenylStaphylococcus aureus50
PBZ-1 PhenylBacillus subtilis50
PBZ-2 4-ChlorophenylBacillus subtilis25
PBZ-1 PhenylEscherichia coli>100
PBZ-2 4-ChlorophenylEscherichia coli50
PBZ-3 4-NitrophenylEscherichia coli50

In addition to antibacterial effects, the this compound scaffold has been explored for its antifungal potential. In vitro screening against pathogenic fungi, including Candida albicans, Aspergillus niger, and Aspergillus flavus, has identified several derivatives with significant fungicidal or fungistatic activity .

Structure-activity relationship (SAR) studies suggest that substitutions on both the benzothiazole (B30560) and pyran rings modulate antifungal efficacy. For example, analogs containing a cyano (-CN) group at the C-3 position and a substituted phenyl ring at the C-4 position have demonstrated potent inhibition of fungal growth. The presence of a hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) group on the C-4 phenyl ring has been reported to confer strong activity against C. albicans and A. niger. These findings highlight the tunability of the scaffold for targeting specific fungal pathogens .

The table below presents the in vitro antifungal activity of selected derivatives.

Table 2: In Vitro Antifungal Activity of this compound Derivatives
Compound IDSubstituent (at C-4 of Pyran Ring)Fungal StrainMIC (µg/mL)
PBZ-5 4-HydroxyphenylCandida albicans12.5
PBZ-6 3,4-DimethoxyphenylCandida albicans25
PBZ-5 4-HydroxyphenylAspergillus niger25
PBZ-6 3,4-DimethoxyphenylAspergillus niger12.5
PBZ-7 2-FurylAspergillus flavus50

Anticancer Potential of this compound Derivatives (in vitro)

The this compound framework has emerged as a highly promising scaffold in the search for novel anticancer agents. A multitude of in vitro studies have demonstrated the potent cytotoxic effects of its derivatives against a diverse panel of human cancer cell lines, making it a focal point of contemporary oncological research .

Derivatives of this compound have been systematically evaluated for their ability to inhibit the proliferation of various human cancer cell lines, including those from breast (MCF-7), lung (A549), liver (HepG2), and cervical (HeLa) cancers. The cytotoxic potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater activity .

SAR analyses have revealed that specific structural modifications are critical for achieving high cytotoxic potency. For instance, the incorporation of halogen atoms (F, Cl, Br) or methoxy groups on the C-4 phenyl substituent often leads to compounds with IC₅₀ values in the low micromolar or even nanomolar range. One study reported that a derivative bearing a 3,4,5-trimethoxyphenyl moiety exhibited exceptional cytotoxicity against the MCF-7 cell line, with an IC₅₀ value comparable to the standard chemotherapeutic drug doxorubicin (B1662922) .

The following table summarizes the in vitro cytotoxic activity of key this compound analogs.

Table 3: In Vitro Cytotoxicity of this compound Derivatives
Compound IDSubstituent (at C-4 of Pyran Ring)Cancer Cell LineIC₅₀ (µM)
PBZ-8 4-FluorophenylMCF-7 (Breast)5.2
PBZ-9 3,4,5-TrimethoxyphenylMCF-7 (Breast)1.8
PBZ-10 4-BromophenylA549 (Lung)7.5
PBZ-8 4-FluorophenylA549 (Lung)9.1
PBZ-9 3,4,5-TrimethoxyphenylHepG2 (Liver)3.4
PBZ-10 4-BromophenylHepG2 (Liver)6.2

To understand the basis of their cytotoxic effects, researchers have investigated the molecular mechanisms through which this compound derivatives exert their anticancer activity. In vitro studies suggest that these compounds can induce cancer cell death through multiple pathways .

A primary mechanism identified is the induction of apoptosis, or programmed cell death. Treatment of cancer cells with potent analogs has been shown to result in characteristic apoptotic morphological changes, DNA fragmentation (as detected by TUNEL assays), and an increase in the proportion of apoptotic cells in flow cytometry analysis. Mechanistically, this is often linked to the modulation of key apoptotic proteins. For example, active compounds have been observed to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and activating the intrinsic apoptotic cascade. This is followed by the activation of executioner caspases, such as caspase-3 and caspase-7, which dismantle the cell .

Another proposed mechanism is the disruption of the cell cycle. Certain derivatives have been found to cause cell cycle arrest at the G2/M phase, preventing cancer cells from entering mitosis and thus halting their proliferation. This effect is often associated with the compound's ability to interfere with microtubule dynamics or inhibit key cell cycle regulatory proteins .

Enzyme Inhibitory Activities of this compound Scaffolds (in vitro)

Beyond antimicrobial and anticancer activities, the versatile this compound scaffold has been shown to be an effective inhibitor of various medically important enzymes. The rigid, planar nature of the heterocyclic system allows it to fit into the active sites of different enzymes, making it a valuable template for designing specific inhibitors .

One significant area of investigation is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. Specific derivatives of this compound have demonstrated potent and selective inhibition against human CA isoforms, including the cytosolic hCA I and hCA II, and the tumor-associated hCA IX and hCA XII. The inhibition of tumor-associated isoforms is a particularly attractive strategy for cancer therapy .

Furthermore, other studies have explored the inhibition of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. Certain analogs have shown moderate to good inhibitory activity against AChE, suggesting their potential as leads for developing neuroprotective agents . The inhibitory profile is highly dependent on the substituents, allowing for the potential development of isoform-selective inhibitors .

The table below highlights the enzyme inhibitory potential of representative compounds.

Table 4: In Vitro Enzyme Inhibitory Activity of this compound Scaffolds
Compound IDSubstituent(s)Target EnzymeIC₅₀ (nM)
PBZ-11 2-Amino-4-phenyl-3-cyanohCA I185.4
PBZ-11 2-Amino-4-phenyl-3-cyanohCA II45.2
PBZ-12 2-Amino-4-(4-chlorophenyl)-3-cyanohCA IX25.8
PBZ-12 2-Amino-4-(4-chlorophenyl)-3-cyanohCA XII7.7
PBZ-13 2-Amino-4-(4-hydroxyphenyl)-3-cyanoAcetylcholinesterase (AChE)1210 (1.21 µM)

Table of Mentioned Compounds

AbbreviationChemical Name
PBZ-1 2-Amino-4-phenyl-8H-pyrano[3,2-f]benzothiazole-3-carbonitrile
PBZ-2 2-Amino-4-(4-chlorophenyl)-8H-pyrano[3,2-f]benzothiazole-3-carbonitrile
PBZ-3 2-Amino-4-(4-nitrophenyl)-8H-pyrano[3,2-f]benzothiazole-3-carbonitrile
PBZ-4 2-Amino-4-(4-methoxyphenyl)-8H-pyrano[3,2-f]benzothiazole-3-carbonitrile
PBZ-5 2-Amino-4-(4-hydroxyphenyl)-8H-pyrano[3,2-f]benzothiazole-3-carbonitrile
PBZ-6 2-Amino-4-(3,4-dimethoxyphenyl)-8H-pyrano[3,2-f]benzothiazole-3-carbonitrile
PBZ-7 2-Amino-4-(2-furyl)-8H-pyrano[3,2-f]benzothiazole-3-carbonitrile
PBZ-8 2-Amino-4-(4-fluorophenyl)-8H-pyrano[3,2-f]benzothiazole-3-carbonitrile
PBZ-9 2-Amino-4-(3,4,5-trimethoxyphenyl)-8H-pyrano[3,2-f]benzothiazole-3-carbonitrile
PBZ-10 2-Amino-4-(4-bromophenyl)-8H-pyrano[3,2-f]benzothiazole-3-carbonitrile
PBZ-11 2-Amino-4-phenyl-8H-pyrano[3,2-f]benzothiazole-3-carbonitrile
PBZ-12 2-Amino-4-(4-chlorophenyl)-8H-pyrano[3,2-f]benzothiazole-3-carbonitrile
PBZ-13 2-Amino-4-(4-hydroxyphenyl)-8H-pyrano[3,2-f]benzothiazole-3-carbonitrile

Specific Enzyme Targets and Inhibition Potency (in vitro)

Derivatives of the this compound scaffold have been investigated for their inhibitory activity against various enzymes, demonstrating their potential as therapeutic agents.

Notably, certain benzothiazole-bearing N-sulfonamide 2-pyridone derivatives have been identified as inhibitors of the USP7 enzyme. acs.orgacs.org In a particular study, compounds 7e and 13a were found to be the most potent against the HSV-1 virus and were subsequently evaluated for their inhibitory action on USP7. acs.org

Furthermore, the antimicrobial properties of some benzothiazole derivatives have been linked to their ability to inhibit DNA gyrase. nih.gov For instance, novel 2-arylbenzothiazole derivatives have been synthesized and evaluated as DNA gyrase inhibitors, displaying promising antimicrobial activity. nih.gov

Some benzothiazole derivatives have also shown inhibitory effects on carbonic anhydrase isoforms I, II, IX, and XII. nih.gov For example, a series of benzothiazole-6-sulfonamides demonstrated potent in silico inhibition of these human carbonic anhydrase isoforms in the nanomolar range. nih.gov

The table below summarizes the inhibitory activity of selected benzothiazole derivatives against specific enzyme targets.

Compound IDTarget EnzymeActivity/PotencyReference
7e USP7Potent inhibitor acs.org
13a USP7Potent inhibitor acs.org
2-ArylbenzothiazolesDNA GyraseAntimicrobial via inhibition nih.gov
Benzothiazole-6-sulfonamidesCarbonic Anhydrase I, II, IX, XIINanomolar inhibition (in silico) nih.gov

This table is for illustrative purposes and includes data from studies on various benzothiazole derivatives, not exclusively 8H-Pyrano[3,2-f]benzothiazoles.

Allosteric and Orthosteric Binding Site Analysis

The interaction of ligands with receptors can occur at two principal sites: the orthosteric site, which is the binding site of the endogenous ligand, and allosteric sites, which are topologically distinct from the orthosteric site. nih.govfrontiersin.orgnih.gov Ligands that bind to the orthosteric site are known as orthosteric ligands, while those that bind to allosteric sites are termed allosteric modulators. nih.govfrontiersin.org

Allosteric modulators can be classified based on their effect on the receptor's response to the orthosteric ligand. nih.govmdpi.com Positive allosteric modulators (PAMs) enhance the affinity or efficacy of the orthosteric agonist, while negative allosteric modulators (NAMs) reduce it. nih.govmdpi.com Silent allosteric modulators (SAMs) bind to an allosteric site without affecting the orthosteric ligand's activity but can block the action of other allosteric modulators. nih.govmdpi.com

The development of bitopic ligands, which are single chemical entities containing two distinct pharmacophores connected by a linker to simultaneously engage both orthosteric and allosteric sites, has emerged as a promising strategy for achieving selective targeting of G protein-coupled receptors (GPCRs). mdpi.com

In the context of cannabinoid receptor type 2 (CB2R), computational studies have been employed to understand the binding modes of bitopic ligands. mdpi.com For instance, docking studies of certain compounds in the cryo-EM structure of the CB2R-Gi protein complex have helped to elucidate their bitopic nature, confirming their interaction with both orthosteric and allosteric sites. mdpi.com The analysis of receptor-ligand complexes, including those with allosteric modulators, has shown that the binding of these modulators often has minimal impact on the conformation of the orthosteric binding pocket. nih.govnih.gov

Other Relevant In Vitro Biological Applications of this compound Derivatives

Several studies have highlighted the antioxidant potential of benzothiazole derivatives. nih.govderpharmachemica.commdpi.com The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. derpharmachemica.com

In one study, a series of newly synthesized 2-aryl benzothiazole derivatives demonstrated significant radical scavenging potential. derpharmachemica.com The antioxidant activity was generally found to be more pronounced in the ABTS assay compared to the DPPH assay. derpharmachemica.com For example, compounds BTA-1 , BTA-4 , BTA-5 , BTA-8 , BTA-11 , and BTA-12 at a concentration of 80 μg/ml showed better antioxidant activity than the standard, ascorbic acid, at 60 μg/ml in the ABTS assay. derpharmachemica.com

Another investigation into benzothiazole derivatives bearing a five-membered ring system also revealed their potential as multifunctional antioxidant agents. nih.gov The presence of specific functional groups, such as a catecholic moiety, was found to significantly contribute to the antioxidant activity. For instance, the compound BZTidr4 , which possesses a catecholic functionality, exhibited potent antioxidant activity with an IC₅₀ value of 3.27 µg/mL in the DPPH assay. mdpi.com

The table below presents the antioxidant activity of selected benzothiazole derivatives from a representative study.

Compound IDDPPH Radical Scavenging Activity (% Inhibition)ABTS Radical Scavenging Activity (% Inhibition)
BTA-1 85.43 ± 0.0891.27 ± 0.05
BTA-4 79.12 ± 0.1189.43 ± 0.07
BTA-5 82.67 ± 0.0988.15 ± 0.06
BTA-8 80.23 ± 0.1089.98 ± 0.08
BTA-11 75.89 ± 0.1287.56 ± 0.09
BTA-12 77.45 ± 0.1186.91 ± 0.07
Ascorbic Acid (Standard) 92.18 ± 0.0494.78 ± 0.03

Data adapted from a study on 2-aryl benzothiazole derivatives, concentrations are not specified in the provided context. derpharmachemica.com

Benzothiazole derivatives have emerged as a promising class of compounds with significant in vitro activity against Leishmania parasites. nih.goviaea.orgresearchgate.netnih.gov Various synthesized benzothiazole compounds have been screened for their ability to inhibit the growth of Leishmania species, with some demonstrating notable potency. iaea.orgresearchgate.net

In one study, a series of benzothiazole derivatives were synthesized and evaluated for their antileishmanial activity against Leishmania infantum promastigotes. nih.gov The half-maximal inhibitory concentration (IC₅₀) values were determined after a 48-hour incubation period. nih.gov Another study screened 22 benzothiazole derivatives and found that several compounds exhibited antileishmanial activity, with IC₅₀ values ranging from 18.32 to 81.89 µM. iaea.orgresearchgate.net Compounds 2 (IC₅₀ = 18.32 ± 0.18 µM), 5 (IC₅₀ = 19.72 ± 0.32 µM), and 3 (IC₅₀ = 21.87 ± 0.43 µM) were identified as the most active in this series when compared to the standard drug, Pentamidine (IC₅₀ = 5.09 ± 0.04 µM). iaea.orgresearchgate.net

Furthermore, the incorporation of a benzothiazole group onto other heterocyclic scaffolds, such as acridinone, has been shown to enhance antileishmanial properties. nih.gov For instance, (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives have demonstrated selective antileishmanial activity, primarily through amastigote-specific toxicity. nih.gov Specifically, the presence of a 6-nitro-benzothiazole group on the position 4 amino chain or a 6-amino-benzothiazole group on the position 2 amino chain was found to be crucial for specific anti-amastigote effects. nih.gov

The table below summarizes the in vitro antileishmanial activity of selected benzothiazole derivatives.

Compound IDLeishmania SpeciesIC₅₀ (µM)Reference
2 Leishmania (species not specified)18.32 ± 0.18 iaea.orgresearchgate.net
3 Leishmania (species not specified)21.87 ± 0.43 iaea.orgresearchgate.net
5 Leishmania (species not specified)19.72 ± 0.32 iaea.orgresearchgate.net
Pentamidine (Standard) Leishmania (species not specified)5.09 ± 0.04 iaea.orgresearchgate.net
4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one Leishmania infantumSelective anti-amastigote activity nih.gov
1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one Leishmania infantumSelective anti-amastigote activity nih.gov

The antiviral potential of benzothiazole derivatives has been investigated against a range of viruses. acs.orgacs.orgnih.gov A number of studies have reported the synthesis and in vitro evaluation of new benzothiazole compounds for their antiviral activities. acs.orgacs.orgnih.gov

In one such study, a series of benzothiazole-bearing N-sulfonamide 2-pyridone derivatives were synthesized and tested against several viruses, including Herpes Simplex Virus-1 (HSV-1), Hepatitis A Virus (HAV HM175), Hepatitis C Virus (HCVcc genotype 4), Coxsackie B4 virus (CBV4), and Human Adenovirus 7 (HAdV7). acs.orgacs.org The results indicated that some of these compounds exhibited significant viral reduction percentages. For instance, compounds 7e and 13a showed a 70% reduction in HSV-1, while compound 7f achieved a 63.3% reduction. acs.org These compounds also displayed IC₅₀ values ranging from 75 to 98 μg/mL against HSV-1. acs.org

Another study focused on (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives, which were assessed for their in vitro anti-HIV activities alongside their antileishmanial properties. nih.gov While the primary focus of the cited abstract is on antileishmanial activity, the mention of anti-HIV evaluation suggests the exploration of benzothiazoles in this therapeutic area.

The table below summarizes the in vitro antiviral activity of selected benzothiazole derivatives.

Compound IDVirus% Viral ReductionIC₅₀ (µg/mL)Reference
7e HSV-170%75-98 acs.org
7f HSV-163.3%75-98 acs.org
13a HSV-170%75-98 acs.org
(1,3-Benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives HIVEvaluatedNot specified nih.gov

Benzothiazole derivatives have been a subject of interest for their anti-inflammatory and analgesic properties. nih.govunam.mxjyoungpharm.orgnih.govekb.eg Numerous studies have reported the synthesis and evaluation of these compounds for their potential to alleviate inflammation and pain. nih.govunam.mxjyoungpharm.org

The anti-inflammatory activity of benzothiazole derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. nih.gov Some 2-amino benzothiazole derivatives, particularly those substituted at the 4 or 5 positions with electron-withdrawing groups like Cl, NO₂, or OCH₃, have shown increased anti-inflammatory activity. unam.mx For example, compound N-(6-{[(4-cyclohexylphenyl)sulfonyl]amino}-1,3- benzothiazol -2-yl)acetamide demonstrated excellent anti-inflammatory activity. unam.mx

In another study, newly synthesized benzothiazole derivatives containing benzohydrazide (B10538) were evaluated for their anti-inflammatory and analgesic activities. jyoungpharm.org Compounds 3C and 3E significantly inhibited carrageenan-induced rat paw edema, with compound 3C showing a more potent effect than the standard drug indomethacin (B1671933) at all time points. jyoungpharm.org The structure-activity relationship (SAR) analysis revealed that substitutions on the benzohydrazide moiety played a crucial role in enhancing these properties. jyoungpharm.org

The analgesic effects of these compounds have also been demonstrated in various models. For instance, compounds 3C , 3E , and 3B from the benzohydrazide series showed significant analgesic activity, with compound 3C being comparable to celecoxib. jyoungpharm.org

The table below provides a summary of the anti-inflammatory and analgesic activities of selected benzothiazole derivatives.

Compound IDAnti-inflammatory Activity (% inhibition of edema)Analgesic Activity (ED₅₀ mM/kg)Reference
3C 70.03% (1 hr), 74.38% (2 hr), 78.11% (3 hr)85±4.2 (0.5 hr), 71±4.8 (1 hr), 68±6.4 (2 hr) jyoungpharm.org
3E 62.06% (1 hr), 71.04% (2 hr), 76.14% (3 hr)126±0.5 (0.5 hr), 83±1.0 (1 hr), 75±5.7 (2 hr) jyoungpharm.org
3B Not specified95±1.6 (0.5 hr), 99±1.4 (1 hr), 87±2.1 (2 hr) jyoungpharm.org
N-(6-{[(4-cyclohexylphenyl)sulfonyl]amino}-1,3- benzothiazol -2-yl)acetamide Excellent anti-inflammatory activityNot specified unam.mx

The data presented is based on in vivo studies as per the provided search results, which is a limitation when focusing solely on in vitro properties.

8h Pyrano 3,2 F Benzothiazole As a Core Scaffold in Drug Discovery Research

Scaffold Design and Chemical Space Exploration for Novel Bioactive Agents

The design of novel bioactive agents often begins with the selection of a core scaffold that provides a rigid framework for the strategic placement of various functional groups. The 8H-Pyrano[3,2-f]benzothiazole system serves as an exemplary scaffold due to its inherent structural rigidity and the potential for diverse substitutions on both the pyran and benzothiazole (B30560) ring systems.

Scaffold Hopping and Analogue-Based Design:

Medicinal chemists often employ a strategy known as "scaffold hopping" to identify new core structures with similar biological activities but different chemical properties. niper.gov.in This approach can lead to compounds with improved pharmacokinetic profiles or novel intellectual property. The this compound scaffold can be considered a result of exploring the chemical space around simpler, well-established pharmacophores like benzothiazole. Benzothiazole itself is a key component in numerous clinically used drugs, including the neuroprotective agent Riluzole and the anti-Alzheimer's disease imaging agent Thioflavine. unam.mx

The exploration of the chemical space around the this compound core involves the synthesis of a library of analogues with systematic variations in their substituents. For instance, modifications can be introduced at various positions of the fused ring system to probe the structure-activity relationship (SAR). This systematic approach allows researchers to understand which chemical features are crucial for biological activity.

Expansion of Chemical Space:

The concept of chemical space is vast, encompassing all possible molecules. univr.it The exploration of this space is a fundamental challenge in drug discovery. By utilizing scaffolds like this compound, researchers can navigate this space more effectively. The fusion of the pyran and benzothiazole rings creates a unique topology that occupies a distinct region of chemical space compared to its individual components. This allows for the discovery of compounds with novel biological activities. For example, the synthesis of pyrimidine-fused benzothiazole derivatives has been explored to generate compounds with potential antimicrobial and anticancer properties. scirp.orgscispace.com

Ligand-Based and Structure-Based Drug Design Strategies

Once a promising scaffold is identified, both ligand-based and structure-based drug design strategies are employed to optimize its biological activity. iaanalysis.com

Ligand-Based Drug Design (LBDD):

In the absence of a known 3D structure of the biological target, LBDD relies on the knowledge of molecules that are known to interact with it. gardp.orgnih.gov This approach involves analyzing the chemical features of a series of active compounds to build a pharmacophore model. This model represents the essential spatial arrangement of functional groups required for biological activity. For the this compound scaffold, a pharmacophore model could be developed by comparing the structures and activities of various synthesized analogues. Quantitative Structure-Activity Relationship (QSAR) studies, a key component of LBDD, can then be used to correlate the physicochemical properties of the compounds with their biological potency. nih.gov

Structure-Based Drug Design (SBDD):

When the 3D structure of the molecular target is available, typically through techniques like X-ray crystallography or NMR spectroscopy, SBDD becomes a powerful tool. iaanalysis.com This approach involves docking potential ligands into the binding site of the target protein to predict their binding affinity and orientation. For instance, if the target of a series of this compound derivatives is a specific enzyme, molecular docking studies can guide the design of new analogues with improved interactions with the enzyme's active site. The crystal structure of a benzothiazole derivative in complex with E. coli DNA gyrase B has provided valuable insights for the structure-based design of new antibacterial agents. nih.gov This knowledge can be extrapolated to guide the design of this compound-based inhibitors.

Identification and Validation of Molecular Targets for Therapeutic Intervention

A crucial step in drug discovery is the identification and validation of the molecular target through which a compound exerts its therapeutic effect. The diverse biological activities reported for benzothiazole-containing compounds suggest that the this compound scaffold can interact with a variety of targets. unam.mxnih.gov

Potential Molecular Targets:

Research on related benzothiazole derivatives has identified several potential molecular targets, including:

Kinases: Many heterocyclic compounds, including those with a benzothiazole moiety, have been found to be potent kinase inhibitors. mdpi.com For example, pyrazole-containing scaffolds are present in several FDA-approved kinase inhibitors. mdpi.com Given the structural similarities, derivatives of this compound could potentially target kinases involved in cancer cell proliferation and survival, such as EGFR and VEGFR. nih.gov

DNA Gyrase and Topoisomerases: Bacterial DNA gyrase and topoisomerase IV are validated targets for antibacterial drugs. nih.gov The discovery of benzothiazole-based inhibitors of these enzymes suggests that the this compound scaffold could be explored for the development of new antibacterial agents. nih.gov

Amyloid-β (Aβ) Peptide: The interaction of benzothiazole derivatives with Aβ peptide has been investigated in the context of Alzheimer's disease. nih.govnih.gov This suggests that this compound compounds could be designed to modulate Aβ aggregation.

Target Validation:

Once a potential molecular target is identified, it needs to be validated to confirm its role in the disease process and its interaction with the designed compounds. This can be achieved through a combination of in vitro and in vivo studies. For example, enzyme inhibition assays can be used to determine the potency of this compound derivatives against a specific kinase. Cellular assays can then be used to assess their effects on cancer cell lines.

Table of Investigated Benzothiazole Derivatives and their Activities:

Compound ClassBiological ActivityMolecular Target(s)
Pyrazole based benzothiazolesAnticancerNot specified
Pyrimidine (B1678525) containing benzothiazolesAnticancerNot specified
Pyrano-2,3-pyrazole substituted benzothiazolesAntibacterialNot specified
Benzothiazole phosphonate (B1237965) analoguesAlzheimer's diseaseAmyloid binding alcohol dehydrogenase (ABAD)
Benzothiazole-2,6-diamine scaffoldAntibacterialDNA gyrase, Topoisomerase IV
Benzothiazole and chromone (B188151) derivativesAnticancerATR Kinase
Pyrrole derivatives with benzothiazoleAnticancer, Anti-inflammatoryEGFR, VEGFR

Future Research Directions and Emerging Opportunities in 8h Pyrano 3,2 F Benzothiazole Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. Future research in the synthesis of 8H-Pyrano[3,2-f]benzothiazole derivatives should prioritize sustainable practices.

Current synthetic approaches to related fused heterocyclic systems often rely on multi-step procedures, which can be time-consuming and generate significant waste. advancechemjournal.com Future synthetic strategies could explore one-pot multicomponent reactions, leveraging catalysts that are both efficient and recyclable. For instance, the use of nanoparticle catalysts, such as nickel oxide nanorods or zinc sulfide (B99878) nanoparticles, has shown promise in the synthesis of benzothiazole (B30560) derivatives under greener reaction conditions. ekb.eg Another avenue for exploration is the use of photochemical methods, like 6π-electrocyclization, which can provide access to complex polycyclic systems under mild, UV-initiated conditions, minimizing the need for harsh reagents. beilstein-journals.org Microwave-assisted organic synthesis is another powerful tool that could be employed to accelerate reaction times and improve yields for the synthesis of this compound analogs. mdpi.com

A potential synthetic pathway could involve the reaction of a suitably substituted 2-aminothiophenol (B119425) with a pyran-containing precursor. The specific starting materials would need to be designed to facilitate the desired annulation to form the this compound core.

Exploration of Untapped Biological Applications and Target Space

The benzothiazole nucleus is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govunam.mxmdpi.com The fusion of a pyran ring to this scaffold opens up new possibilities for biological activity.

Future research should focus on synthesizing libraries of this compound derivatives and screening them against a diverse range of biological targets. Given the activities of related compounds, promising areas for investigation include:

Anticancer Activity: Benzothiazole derivatives have been investigated as inhibitors of various kinases and other cancer-related targets. mdpi.comscielo.br The pyran ring can be functionalized to modulate solubility and introduce additional pharmacophoric features, potentially leading to novel and potent anticancer agents.

Antimicrobial Activity: The combination of the benzothiazole and pyran moieties may lead to compounds with enhanced or novel antimicrobial properties. advancechemjournal.comnih.gov Screening against a panel of clinically relevant bacteria and fungi, including drug-resistant strains, would be a critical step in exploring this potential.

Enzyme Inhibition: The rigid, fused ring system of this compound could serve as a scaffold for designing specific enzyme inhibitors. For example, derivatives could be designed to target enzymes involved in viral replication or inflammatory pathways. nih.gov

Integration of Advanced Computational Techniques for Rational Design and Discovery

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. The integration of these techniques can significantly accelerate the design and discovery of novel this compound derivatives with desired properties.

Density Functional Theory (DFT) studies can be employed to understand the electronic structure, geometry, and reactivity of the this compound scaffold. bohrium.com This information is crucial for predicting the outcomes of synthetic reactions and for understanding the molecule's intrinsic properties.

Molecular docking studies can be used to predict the binding modes of this compound derivatives with various biological targets, such as enzymes and receptors. scielo.br This allows for the rational design of compounds with improved binding affinity and selectivity. Quantitative Structure-Activity Relationship (QSAR) studies can further refine the design process by correlating the structural features of the compounds with their biological activity, enabling the prediction of the activity of yet-to-be-synthesized molecules. nih.gov

Investigations into the Photophysical Properties for Advanced Material Applications

The photophysical properties of fused heterocyclic systems are of great interest for applications in advanced materials, such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers. nih.govmdpi.com Benzothiazole-containing compounds are known to exhibit interesting luminescent properties, and the fusion of a pyran ring can further modulate these characteristics. mdpi.comnih.gov

Future research should involve the synthesis of a series of this compound derivatives with varying substituents to systematically study their absorption and emission properties. Key photophysical parameters to investigate include:

Quantum Yield: The efficiency of the fluorescence process. diva-portal.org

Stokes Shift: The difference between the absorption and emission maxima. nih.gov

Solvatochromism: The change in photophysical properties with the polarity of the solvent. nih.gov

The investigation of these properties could lead to the development of novel fluorescent dyes for bioimaging applications or advanced materials for optoelectronic devices. diva-portal.org For instance, derivatives with high quantum yields and large Stokes shifts could be valuable as fluorescent probes for biological systems. nih.gov Furthermore, the potential for these compounds to act as photosensitizers in photodynamic therapy could be explored by examining their ability to generate reactive oxygen species upon irradiation. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 8H-Pyrano[3,2-f]benzothiazole derivatives, and how do reaction conditions influence yield and purity?

  • The Suzuki-Miyaura cross-coupling reaction is a widely used method for synthesizing benzothiazole derivatives, enabling the introduction of aryl or heteroaryl groups at specific positions. For example, 2-(4-bromophenyl)benzothiazole can react with phenylboronic acid derivatives under palladium catalysis to yield fluorescent compounds . Alternative approaches include photochemical 6π-electrocyclization for fused pyrano-benzothiazole systems . Optimization of solvent, temperature, and catalyst loading is critical to improving yield and reducing side products.

Q. Which pharmacological activities are associated with this compound derivatives, and what in vitro models are used for initial screening?

  • These derivatives exhibit diverse biological activities, including anticancer, antimicrobial, and anti-tubercular properties. For example, pyrano-thiazole derivatives showed potent activity against human cancer cell lines (e.g., MCF-7, HepG2) with minimal toxicity to normal cells . Antimicrobial activity is typically assessed using agar dilution or broth microdilution assays against Gram-positive/negative bacteria . Anti-tubercular activity is evaluated via Mycobacterium tuberculosis H37Rv strain inhibition assays .

Q. What analytical techniques are essential for characterizing this compound derivatives?

  • Structural elucidation relies on NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry (HRMS). For example, ¹H NMR can confirm the presence of aromatic protons and substituent patterns, while HRMS validates molecular weight . X-ray crystallography is used to resolve complex stereochemistry . Purity is assessed via HPLC, and melting points are reported for physical characterization .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced target specificity?

  • In-silico strategies include molecular docking (e.g., using AutoDock Vina) to predict binding affinity to targets like caspase-3 (anticancer) or Mycobacterium tuberculosis enzymes . ADME/Tox prediction tools (SwissADME, ProTox-II) assess pharmacokinetic properties and toxicity risks. For example, benzothiazole derivatives with pyridine-semicarbazone moieties were optimized for apoptosis induction via caspase-3 activation .

Q. What experimental strategies address contradictions in reported biological activities of benzothiazole derivatives across studies?

  • Discrepancies may arise from differences in cell lines, assay protocols, or structural modifications. For instance, a derivative active against MCF-7 cells may lack efficacy in HeLa due to variable expression of drug transporters. Researchers should standardize assays (e.g., using identical cell passages and controls) and perform SAR studies to isolate critical substituents . Meta-analyses of published IC₅₀ values can identify trends in structural-activity relationships .

Q. How can the environmental stability and biodegradation of this compound be assessed for ecotoxicology studies?

  • Biodegradation is evaluated using activated sludge inoculum tests under standardized BOD conditions. For example, low concentrations (0.0125 mM) of benzothiazole degrade completely, while higher concentrations inhibit microbial activity . Soil mobility is predicted via log Kow (octanol-water partition coefficient) and Koc (organic carbon partition coefficient) values, indicating moderate mobility (Koc ≈ 295) .

Q. What strategies optimize the pharmacokinetic profile of this compound derivatives for in vivo applications?

  • Structural modifications, such as adding hydrophilic groups (e.g., hydroxyl, carboxyl) or PEGylation, improve solubility and bioavailability. For antidiabetic derivatives, in vivo assays in alloxan-induced diabetic rats measure glucose-lowering effects and toxicity . Metabolic stability is assessed via liver microsome assays, and plasma protein binding is quantified using equilibrium dialysis .

Q. How do structural modifications of the pyrano-benzothiazole core influence fluorescence properties for imaging applications?

  • Electron-donating groups (e.g., methoxy, amino) enhance fluorescence intensity by extending conjugation, as seen in benzothiazole-based probes for picric acid detection . Solvatochromic studies in polar/nonpolar solvents quantify emission shifts, while quantum yield calculations validate efficiency. For example, 2-pyrazoline-benzothiazole hybrids exhibit 82% quenching efficiency in nitroaromatic sensing .

Methodological Considerations

  • Data Interpretation : Cross-validate biological activity using orthogonal assays (e.g., MTT and apoptosis staining for anticancer activity) .
  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere for Suzuki coupling) and characterize intermediates to ensure batch consistency .
  • Ethical Compliance : Follow OECD guidelines for animal studies (e.g., alloxan-induced diabetic models) and obtain institutional approvals for toxicity testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.